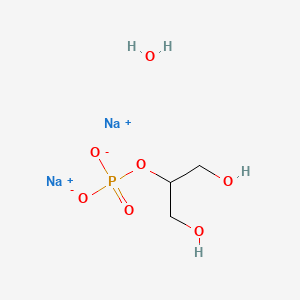

beta-Glycerophosphate disodium salt hydrate

説明

Beta-Glycerophosphate Disodium Salt Hydrate, also known as BGP, is a phosphatase inhibitor . It has high organic phosphate content and is used in microbiological and plant cell culture . BGP can also be used at small concentrations as a powerful component in Kinase assay buffers .

Synthesis Analysis

BGP is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in chitosan hydrogel .Molecular Structure Analysis

The linear formula of BGP is (HOCH2)2CHOP(O)(ONa)2·xH2O . The molecular weight on an anhydrous basis is 216.04 .Chemical Reactions Analysis

BGP is an endogenous metabolite and acts as a phosphatase inhibitor . It accelerates calcification in vascular smooth muscle cells .Physical And Chemical Properties Analysis

BGP is a white crystalline powder . It has a melting point of 102-104 °C . It is soluble in water .科学的研究の応用

Cell Biology

BGP is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in cell biology research .

Method of Application

In cell biology, BGP is used in cell culture as an inhibitor of alkaline phosphatase . It is routinely used in culture of osteoblast/osteoclast cell lines where the activity of alkaline phosphatase needs to be inhibited .

Results or Outcomes

The inhibition of alkaline phosphatase by BGP allows for the measurement of phosphorylated proteins .

Biochemical Research

BGP is also used in biochemical research .

Method of Application

The specific methods of application in biochemical research can vary widely depending on the specific experiment or study being conducted.

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of BGP can often contribute to significant findings in the field of biochemistry .

Metabolomics

BGP is used in the field of metabolomics .

Method of Application

In metabolomics, BGP is used as a metabolite in various studies and experiments .

Results or Outcomes

The use of BGP in metabolomics can lead to significant findings in the study of metabolites and their roles in various biological processes .

Microbiological Culture

BGP is used in microbiological culture due to its high organic phosphate content .

Method of Application

BGP can be added to M17 Broth for the cultivation of lactic Streptococci .

Results or Outcomes

The use of BGP in microbiological cultures can enhance the growth and cultivation of specific microorganisms .

Plant Cell Culture

BGP is suitable for plant cell culture .

Method of Application

The specific methods of application in plant cell culture can vary widely depending on the specific experiment or study being conducted.

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of BGP can often contribute to significant findings in the field of plant cell culture .

Kinase Assay Buffers

BGP can be used at small concentrations as a powerful component in Kinase assay buffers .

Method of Application

The specific methods of application in Kinase assay buffers can vary widely depending on the specific experiment or study being conducted.

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of BGP can often contribute to significant findings in the field of Kinase assay buffers .

Drug Delivery Research

BGP is extensively utilized in chitosan hydrogel formulations for drug delivery research .

Method of Application

In drug delivery research, BGP is used in the formulation of chitosan hydrogels .

Results or Outcomes

The use of BGP in drug delivery research can lead to significant findings in the development of new drug delivery systems .

Recombinant Protein Expression

BGP is used in the culture of Lactococcus for recombinant protein expression .

Method of Application

BGP is added to M17 media for Lactococcus culture in recombinant protein expression .

Results or Outcomes

The use of BGP in recombinant protein expression can enhance the expression of specific proteins .

Mesenchymal Stem Cell Differentiation

BGP is used in culture media for mesenchymal stem cell differentiation to osteoblast-type cells .

Method of Application

BGP is added to the culture media of mesenchymal stem cells to induce their differentiation into osteoblast-type cells .

Results or Outcomes

The use of BGP in mesenchymal stem cell differentiation can lead to the successful differentiation of these cells into osteoblast-type cells .

Tissue Engineering

BGP is used in the differentiation of bone-marrow-derived stem cells embedded in a natural collagen/chitosan gel designed for tissue engineering .

Method of Application

BGP is used to initiate the differentiation of bone-marrow-derived stem cells embedded in a natural collagen/chitosan gel .

Results or Outcomes

The use of BGP in tissue engineering can lead to the successful differentiation and growth of specific cells, contributing to advancements in the field of tissue engineering .

Kinase Reaction Buffers

BGP is often used in combination with other phosphatase/protease inhibitors for broad spectrum inhibition .

Method of Application

BGP is used at small concentrations as a powerful component in Kinase assay buffers .

Results or Outcomes

The use of BGP in Kinase assay buffers can contribute to significant findings in the field of Kinase assay buffers .

Safety And Hazards

将来の方向性

BGP is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in chitosan hydrogel . Future research may continue to explore its potential applications in these and other areas.

特性

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZSVKNEIIIDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |

| Record name | Disodium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

beta-Glycerophosphate disodium salt hydrate | |

CAS RN |

819-83-0, 154804-51-0 | |

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium β-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)